1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol
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Overview
Description
1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol is a versatile chemical compound with a unique structure that allows it to be used in various scientific research applications. This compound is known for its significant role in the synthesis of novel compounds, making it a valuable tool in drug discovery and material science.
Preparation Methods
The preparation of 1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol involves several synthetic routes and reaction conditions. One common method includes the dissolution of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol in an organic solvent, followed by the addition of a Co-NiO dual catalyst at normal temperature. The reaction is carried out under hydrogen gas at a controlled pressure and temperature, resulting in the formation of the desired compound . This method is advantageous for industrial production due to its high catalytic activity, shortened reaction time, and simple after-treatment steps .
Chemical Reactions Analysis
1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases like sodium hydride and sodium amide, which facilitate the formation of alkoxide ions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of cyclohexanone and other related products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it plays a role in drug discovery and development, particularly in the creation of novel therapeutic agents. Additionally, it is used in the industry for the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which can undergo further transformations to produce the desired products . The molecular targets and pathways involved in these reactions are crucial for understanding the compound’s behavior and optimizing its use in various applications .
Comparison with Similar Compounds
1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol can be compared with other similar compounds, such as cyclohexanol and phenylcyclohexanol. These compounds share similar structural features but differ in their reactivity and applications. For instance, cyclohexanol is primarily used as a precursor for the production of nylon, while phenylcyclohexanol is used in the synthesis of various organic compounds . The unique structure of 1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol allows it to be used in a broader range of applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1-[2-(dimethylamino)-1-phenylethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-17(2)13-15(14-9-5-3-6-10-14)16(18)11-7-4-8-12-16/h3,5-6,9-10,15,18H,4,7-8,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVGVRHIJYHFST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)C2(CCCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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